molecular formula C₁₂H₁₇N₃O₈ B1141170 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose CAS No. 83025-10-9

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose

Cat. No.: B1141170
CAS No.: 83025-10-9
M. Wt: 331.28
InChI Key:
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Description

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose: is a chemically modified sugar derivative. It is primarily used in glycobiology research due to its unique structure, which includes an azido group and acetylated hydroxyl groups. This compound is a white or off-white crystalline solid with a molecular formula of C12H17N3O8 and a molecular weight of 331.28 g/mol .

Mechanism of Action

Target of Action

It is known that azido sugars like this compound are often used in the synthesis of glycopeptides and glycolipids , suggesting that its targets could be enzymes or receptors involved in these biochemical pathways.

Mode of Action

The 2-azido group in 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose acts as a latent amine . This group can be re-accessed by several reductive chemistries , allowing the compound to interact with its targets.

Biochemical Pathways

The compound plays an important role in α-selective glycosylations , which are crucial processes in the synthesis of glycopeptides and glycolipids . These molecules are involved in various biological functions, including cell-cell recognition and immune response.

Result of Action

Given its role in the synthesis of glycopeptides and glycolipids , it can be inferred that the compound may influence the structures and functions of these molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose typically involves the following steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger quantities. The use of safer and more scalable azide transfer reagents, such as imidazole sulfonyl azide salts, has been demonstrated as an effective alternative to traditional methods .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Sodium azide, imidazole sulfonyl azide salts.

    Reduction: Hydrogen sulfide, triphenylphosphine.

    Glycosylation: Various glycosyl acceptors and catalysts.

Major Products:

    Amines: Formed from the reduction of the azido group.

    Glycosides: Formed from glycosylation reactions.

Comparison with Similar Compounds

Uniqueness: 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose is unique due to its specific acetylation pattern and the presence of the azido group at the 2-position. This configuration allows for selective reactions and applications in glycobiology and synthetic chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose involves the conversion of commercially available starting materials to the target compound via a series of chemical reactions.", "Starting Materials": ["D-galactose", "acetic anhydride", "sodium azide", "sodium acetate", "glacial acetic acid", "anhydrous methanol", "anhydrous ether"], "Reaction": ["Step 1: D-galactose is reacted with acetic anhydride and a catalytic amount of sodium acetate in glacial acetic acid to give 3,4,6-tri-O-acetyl-D-galactose.", "Step 2: The 3,4,6-tri-O-acetyl-D-galactose is then reacted with sodium azide in anhydrous methanol to give 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-galactose.", "Step 3: The final compound, 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose, is obtained by removing the acetyl protecting groups using anhydrous ether as a solvent."] }

CAS No.

83025-10-9

Molecular Formula

C₁₂H₁₇N₃O₈

Molecular Weight

331.28

Synonyms

2-Azido-2-deoxy-D-galactose 3,4,6-Triacetate; 

Origin of Product

United States

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